Superior In Vivo Tumor Growth Inhibition Compared to Crizotinib in NTRK-Fusion Driven PDX Model
In a head-and-neck squamous cell carcinoma (HNSCC) patient-derived xenograft (PDX) model harboring an ETV6-NTRK3 gene fusion, merestinib demonstrated significantly superior tumor growth inhibition compared to crizotinib [1]. Merestinib (24 mg/kg QD) reduced tumor growth to a T/C ratio of 6.2% (p < 0.001) relative to vehicle, whereas crizotinib (25 mg/kg BID) did not achieve significant growth reduction (T/C = 76.9%, p = 0.525) [1].
| Evidence Dimension | In vivo tumor growth inhibition (T/C ratio) |
|---|---|
| Target Compound Data | T/C = 6.2% (p < 0.001) at 24 mg/kg QD |
| Comparator Or Baseline | Crizotinib: T/C = 76.9% (p = 0.525) at 25 mg/kg BID; Vehicle: T/C = 100% |
| Quantified Difference | Merestinib reduced tumor growth by 93.8% vs. vehicle; crizotinib reduced by 23.1% (not significant). |
| Conditions | HNSCC PDX model with ETV6-NTRK3 fusion, 28-day dosing |
Why This Matters
This data identifies merestinib as the preferred tool compound for investigating NTRK fusion-driven cancers over crizotinib, which lacks meaningful activity in this context.
- [1] Konicek BW, et al. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors. Oncotarget. 2018; 9:24612-24626. View Source
